molecular formula C24H15Br2N3S B10929858 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10929858
M. Wt: 537.3 g/mol
InChI Key: AYIWRGHQPSCPDG-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with bromophenyl groups and a thiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling Reaction: Finally, the brominated pyrazole and the thiazole ring are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antitumor, antiviral, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole and thiazole ring, which imparts distinct chemical and biological properties. Its bromine substitutions also provide sites for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H15Br2N3S

Molecular Weight

537.3 g/mol

IUPAC Name

2-[3,5-bis(3-bromophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C24H15Br2N3S/c25-19-10-4-8-17(12-19)21-14-23(18-9-5-11-20(26)13-18)29(28-21)24-27-22(15-30-24)16-6-2-1-3-7-16/h1-15H

InChI Key

AYIWRGHQPSCPDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br

Origin of Product

United States

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